molecular formula C22H34N2O B4991294 1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone

1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone

Cat. No.: B4991294
M. Wt: 342.5 g/mol
InChI Key: QXCHSONHRIYPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound with a molecular formula of C22H34N2O and a molecular weight of 342.518 Da. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its versatility and biological activity.

Preparation Methods

The synthesis of 1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone involves several steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the phenyl and ethanone groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes in the body, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone can be compared with other similar compounds, such as:

    Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: This compound also features a piperazine ring and is used in similar applications, but it has different functional groups that confer unique properties.

    1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone: This compound has an amino group instead of the nonenyl group, which affects its reactivity and biological activity.

Properties

IUPAC Name

1-[4-[4-(8-methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O/c1-19(2)9-7-5-4-6-8-14-23-15-17-24(18-16-23)22-12-10-21(11-13-22)20(3)25/h9-13H,4-8,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCHSONHRIYPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCCCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.